Potassium;silver;diiodide

説明

Potassium;silver;diiodide is a chemical compound that involves potassium, silver, and diiodide ions. Research on similar compounds provides insights into the synthesis, structure, and properties of such materials, although specific studies on Potassium;silver;diiodide are limited.

Synthesis Analysis

- The synthesis of similar silver compounds often involves solvothermal methods in the presence of mineralizers, as seen in the synthesis of silver-thioantimonates and silver-thioarsenates (Yao et al., 2010).

Molecular Structure Analysis

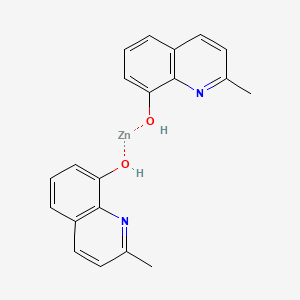

- The crystal structure of potassium;silver;diiodide and related compounds can be quite complex. For example, silver chromate features silver atoms coordinated to oxygen atoms, forming an interlocking network (Hackert & Jacobson, 1971).

Chemical Reactions and Properties

- Silver(I) compounds, including those with potassium, demonstrate a range of chemical reactions. For instance, silver(I) iodides show various structural motifs influenced by organic cationic structure-directing agents (Li et al., 2009).

Physical Properties Analysis

- Potassium;silver;diiodide, like other silver compounds, may display unique physical properties. Silver iodide nanoparticles, for example, show size-dependent color changes and crystal structures (Tamura et al., 2003).

科学的研究の応用

Antimicrobial Efficacy in Dentistry

The combination of silver diamine fluoride (SDF) and potassium iodide (KI) has been investigated for its antimicrobial efficacy and potential in reducing tooth discoloration associated with SDF application in dentistry. The antimicrobial potential of SDF/KI on cariogenic microbes related to dentine caries has been highlighted, although evidence on its effect on tooth color remains contradictory. Some studies have shown significant effectiveness of KI in preventing staining, while others have reported no significant effect. Further clinical trials are needed to solidify the evidence on the antimicrobial and anti-staining effects of SDF/KI in dental applications (Haiat, Ngo, Samaranayake, & Fakhruddin, 2021).

Impact on Agricultural Research

Research on potassium in agriculture has underscored the necessity for a better understanding of potassium availability in soils and its role in plant stress situations, including diseases, pests, frost, heat/drought, and salinity. The role of potassium from the molecular level to field management in mitigating stress situations where it acts alone or in combination with specific micronutrients is a key area of future research. This understanding is crucial for improving crop quality and addressing the high demand for potassium in human and animal diets, where a high K/Na ratio is desirable (Römheld & Kirkby, 2010).

Nanotechnology and Silver Nanomaterials

Silver nanomaterials, including those involving potassium and silver ions, have shown promise in caries prevention due to their antibacterial properties. These materials have been used alone or in combination with resin, glass ionomer, or fluoride, demonstrating their ability to inhibit the adhesion and growth of cariogenic bacteria and prevent the demineralization of enamel and dentin. This area of research has potential applications in developing new dental materials and treatments to prevent and arrest caries (Yin, Zhao, Mei, Li, Yu, & Chu, 2020).

Silver's Antimicrobial Properties and Applications

The antimicrobial properties of silver and silver nanoparticles (AgNPs) have been extensively studied and applied across various domains, including healthcare, food industry, and material science. Despite the vast applications and the antimicrobial efficacy of silver, concerns regarding environmental toxicity, microbial resistance, and potential health risks associated with its widespread use remain. These challenges highlight the need for a comprehensive understanding of silver's interactions with microorganisms and its environmental impact (Maillard & Hartemann, 2013).

Safety And Hazards

The safety data sheets for the components of potassium silver diiodide, namely potassium iodide and lead(II) iodide , provide information on the hazards associated with these substances. Prolonged exposure to iodides may produce iodism in sensitive individuals . Harmful if swallowed or if inhaled, may cause cancer, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure .

将来の方向性

There are several research directions for the components of potassium silver diiodide. For instance, the combined use of silver diamine fluoride and potassium iodide in disrupting the plaque biofilm microbiome and alleviating tooth discoloration has been explored . The application of potassium iodide following silver diamine fluoride treatment has also been investigated . There are also untapped opportunities offered by iodine clocks for materials science .

特性

IUPAC Name |

potassium;silver;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.2HI.K/h;2*1H;/q+1;;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTNYCSQBPHLKP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

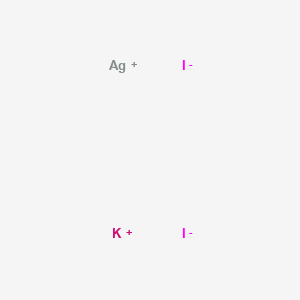

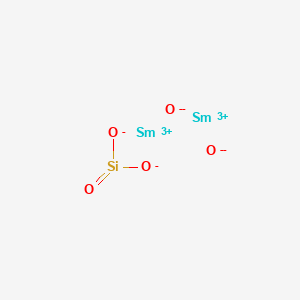

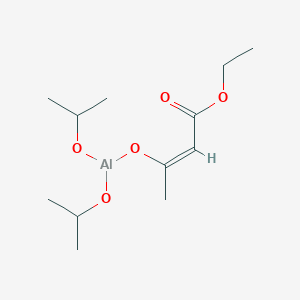

[K+].[Ag+].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgI2K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923392 | |

| Record name | Potassium silver(1+) iodide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.775 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;silver;diiodide | |

CAS RN |

12041-40-6 | |

| Record name | Potassium silver(1+) iodide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tri-μ-iododiiodotetraargentate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)